molecular formula C20H17BrN2O5 B11090320 methyl 2-{[(2E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate

methyl 2-{[(2E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate

Cat. No.: B11090320
M. Wt: 445.3 g/mol
InChI Key: ZBBNVNVKEQCDLV-MDWZMJQESA-N
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Description

Methyl 2-{[(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-2-propenoyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated aromatic ring and multiple functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-2-propenoyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The addition of methoxy groups to the aromatic ring.

    Cyano Group Introduction: The incorporation of a cyano group into the molecule.

    Propenoyl Group Addition: The addition of a propenoyl group to the structure.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-2-propenoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the aromatic ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-2-propenoyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-2-propenoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound’s brominated aromatic ring and functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromobenzoate
  • Methyl 2-iodobenzoate
  • Methyl 4-bromo-3-methylbenzoate

Uniqueness

Methyl 2-{[(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-2-propenoyl]amino}benzoate is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of both bromine and cyano groups, along with the ester functionality, makes it a versatile compound for various chemical transformations and research applications.

Properties

Molecular Formula

C20H17BrN2O5

Molecular Weight

445.3 g/mol

IUPAC Name

methyl 2-[[(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate

InChI

InChI=1S/C20H17BrN2O5/c1-26-17-10-12(9-15(21)18(17)27-2)8-13(11-22)19(24)23-16-7-5-4-6-14(16)20(25)28-3/h4-10H,1-3H3,(H,23,24)/b13-8+

InChI Key

ZBBNVNVKEQCDLV-MDWZMJQESA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)Br)OC

Origin of Product

United States

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